[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone: is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an alpha-adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with piperazine under controlled conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-3-yl methanone precursor.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and furan moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
科学研究应用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies involving alpha-adrenoceptors to understand receptor binding and activity.
Medicine:
Antihypertensive Agent: The compound is explored for its potential as an antihypertensive agent due to its alpha-adrenoceptor antagonistic properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of medications targeting cardiovascular diseases.
作用机制
The compound exerts its effects primarily through antagonism of alpha-adrenoceptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are those regulating vascular tone and blood pressure .
相似化合物的比较
Doxazosin: Another alpha-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Similar in function, used primarily for hypertension and PTSD.
Terazosin: Used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Uniqueness:
Structural Differences: The presence of the furan ring in 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-ylmethanone distinguishes it from other alpha-adrenoceptor antagonists, potentially offering unique binding properties and pharmacokinetics.
Pharmacological Profile: Its specific binding affinity and activity at alpha-adrenoceptors may provide distinct therapeutic benefits and side effect profiles compared to similar compounds.
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-9-13-14(10-16(15)27-2)21-19(22-17(13)20)24-6-4-23(5-7-24)18(25)12-3-8-28-11-12/h3,8-11H,4-7H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJTXYPUULBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=COC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。